molecular formula C8H9NO3 B8650952 (4-methoxyphenyl) carbamate

(4-methoxyphenyl) carbamate

Cat. No. B8650952
M. Wt: 167.16 g/mol
InChI Key: NIHHYKUHSZFXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06809099B2

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) and 4-methoxyphenyl chloroformate (0.85 μL, 5.7 μmol, 3.0 equiv) were added separately, each in one portion, to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in dichloromethane (0.15 mL) at 0° C. under an argon atmosphere. The reaction mixture was stirred at 0° C. for 40 min, then was quenched by the addition of a 1:1 mixture of water and saturated aqueous sodium hydrogen carbonate solution (3 mL). The mixture was extracted with ethyl acetate (2×10 mL) and the combined organic layer was washed with a 1:1 mixture of brine solution and saturated aqueous sodium hydrogen carbonate solution (5 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to leave a colorless oil. Purification by flash column chromatography (50% 70→% ethyl acetate-hexanes) gave the carbamic acid 4-methoxyphenyl ester derivative (0.9 mg, 70%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
Quantity
0.85 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[N:3](C1C=CC=CC=1)CC.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1)=[O:14]>ClCCl>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([O:15][C:13](=[O:14])[NH2:3])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.33 μL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
Quantity
0.85 μL
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)OC
Step Two
Name
amine
Quantity
1 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of a 1:1 mixture of water and saturated aqueous sodium hydrogen carbonate solution (3 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with a 1:1 mixture of brine solution and saturated aqueous sodium hydrogen carbonate solution (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a colorless oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (50% 70→% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 256.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.